

# An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cedrenol**, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various coniferous trees, particularly from the cypress and cedar families.[1] Its characteristic woody aroma has led to its use in the fragrance industry. Beyond its olfactory properties, preliminary scientific investigations have suggested potential immunomodulatory, anti-inflammatory, and antimicrobial activities, sparking interest in its broader therapeutic and pharmacological applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Cedrenol**, alongside detailed experimental methodologies and an exploration of its known biological signaling pathways, primarily through its close structural analog, Cedrol.

### **Chemical Identity and Structure**

**Cedrenol**, with the molecular formula C<sub>15</sub>H<sub>24</sub>O, is a bicyclic sesquiterpene alcohol.[1][2][3][4] Its structure is characterized by a tricyclic carbon skeleton derived from three isoprene units, featuring a hydroxyl group and a methylene moiety which contribute to its distinct chemical reactivity and aroma.[1]

Table 1: Chemical Identifiers of **Cedrenol** 



Identifier	Value	Source(s)
IUPAC Name	(1R,2R,5R,7S,8R)-2,6,6,8- tetramethyltricyclo[5.3.1.0 <sup>1,5</sup> ]un dec-8-en-2-ol	[1][2]
CAS Number	28231-03-0	[1][2][3][4][5]
Molecular Formula	C15H24O	[1][2][3][4]
Molecular Weight	220.35 g/mol	[1][2][3]
Synonyms	8-Cedren-13-ol, Cedr-8(15)- en-9-ol, Octahydro-3,8,8- trimethyl-6-methylene-1H-3a,7- methanoazulen-5-ol	[1][6]

### **Physical Properties**

**Cedrenol** is typically a pale yellow, viscous liquid or semi-solid at room temperature.[1] Its physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting point, which may be attributable to variations in purity or the presence of different diastereoisomers.[1][5][7]

Table 2: Physical Properties of Cedrenol



Property	Value	Source(s)
Appearance	Pale yellow viscous liquid/semi-solid	[1]
Melting Point	80-86 °C; 120-121 °C; 178 °C	[1][3][5]
Boiling Point	166-169 °C at 9.5 mmHg; 289.1 °C at 760 mmHg	[4][5][8]
Density	1.0083 g/cm3 at 20 °C	[1][3][4]
Flash Point	97.78 °C (TCC); 120.9 °C	[1][5]
Refractive Index	1.5212 at 20 °C	[1][4]
Solubility	Soluble in ethanol, essential oils, and organic solvents; insoluble in water.	[9]
logP (o/w)	3.38580 - 4.366 (estimated)	[1][5]

### **Chemical and Spectroscopic Properties**

The chemical characterization of **Cedrenol** relies on standard spectroscopic techniques that provide detailed information about its molecular structure and purity.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are fundamental for the structural elucidation of **Cedrenol**. The spectra provide characteristic signals corresponding to the carbon skeleton, including the hydroxyl-bearing carbon and the exocyclic methylene group, which are crucial for confirming the compound's identity and purity.[1]

### Infrared (IR) Spectroscopy

IR spectroscopy of **Cedrenol** reveals characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm<sup>-1</sup>, and the C=C stretching of the methylene group appears near 1640 cm<sup>-1</sup>.



### **Mass Spectrometry (MS)**

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of **Cedrenol**, especially in complex mixtures like essential oils.[1] The mass spectrum of **Cedrenol** exhibits a characteristic fragmentation pattern that allows for its definitive identification.

### **Experimental Protocols**

Detailed experimental protocols are essential for the reproducible analysis of **Cedrenol**. The following sections outline generalized procedures for key analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of **Cedrenol** in an essential oil sample would involve the following steps:

- Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
- GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m) is commonly used for separating sesquiterpenes.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
- Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.



- Mass Spectrometer Parameters: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
- Identification: Identify **Cedrenol** by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with library data (e.g., NIST, Wiley).



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A generalized workflow for the GC-MS analysis of **Cedrenol** in essential oils.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general procedure for obtaining NMR spectra of **Cedrenol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Cedrenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved and free of any particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.



• Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For FT-IR analysis of **Cedrenol**, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation requirements.

- Sample Preparation: Place a small drop of liquid or a small amount of semi-solid Cedrenol directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
  will be subtracted from the sample spectrum to remove contributions from the instrument and
  ambient atmosphere.
- Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are coadded at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in Cedrenol.

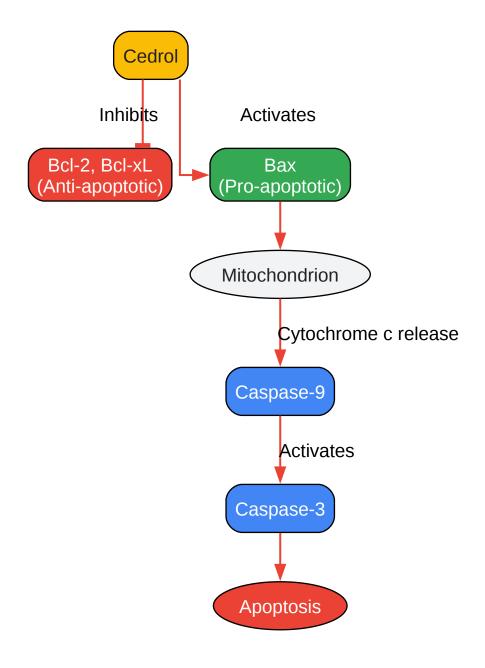
### **Biological Activities and Signaling Pathways**

While research specifically on **Cedrenol**'s biological activities is emerging, more extensive studies have been conducted on its close structural analog, Cedrol. Given their structural similarity, the signaling pathways affected by Cedrol are likely to be relevant for **Cedrenol**.

### **Anti-Cancer Activity and Apoptosis Induction (Cedrol)**

Cedrol has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.





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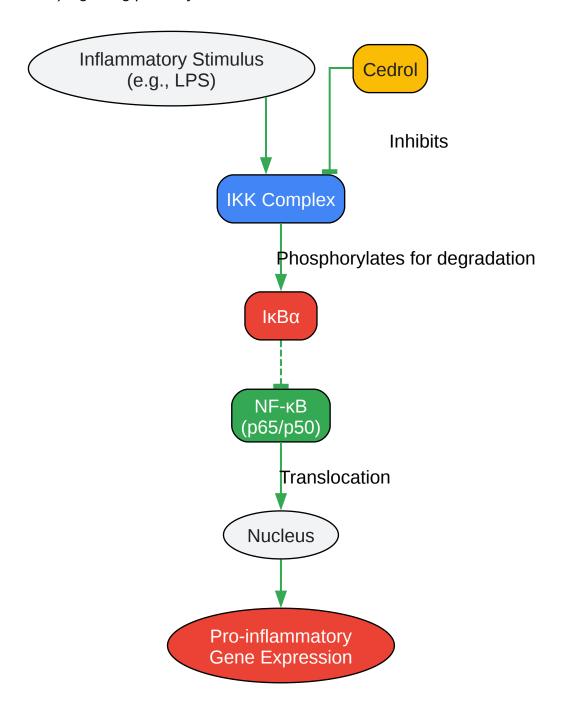
Proposed intrinsic apoptosis pathway induced by Cedrol.

Cedrol is believed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][5]



# **Anti-Inflammatory and Immunomodulatory Effects** (Cedrol)

Cedrol has demonstrated anti-inflammatory and immunomodulatory properties. One of the key mechanisms is the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.



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Inhibition of the NF-kB signaling pathway by Cedrol.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon an inflammatory stimulus, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Cedrol is thought to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm, thus suppressing the inflammatory response. Additionally, Cedrol has been shown to modulate intracellular calcium levels in neutrophils, suggesting a role in regulating immune cell function.[10]

### Conclusion

**Cedrenol** is a sesquiterpene alcohol with well-defined physical and chemical properties that can be thoroughly characterized using standard analytical techniques. While its biological activities are still under active investigation, the extensive research on its close analog, Cedrol, provides a strong foundation for understanding its potential pharmacological effects, particularly in the areas of oncology and inflammation. The detailed methodologies and pathway analyses presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of **Cedrenol**. Further studies are warranted to delineate the specific mechanisms of action of **Cedrenol** and to validate the promising preliminary findings.

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